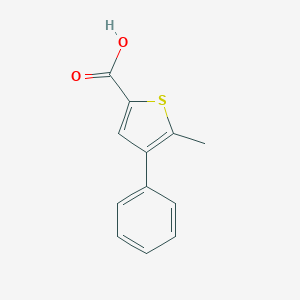

5-Methyl-4-phenylthiophene-2-carboxylic acid

Übersicht

Beschreibung

5-Methyl-4-phenylthiophene-2-carboxylic acid: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a methyl group at the 5-position, a phenyl group at the 4-position, and a carboxylic acid group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources. For 5-Methyl-4-phenylthiophene-2-carboxylic acid, the starting materials could be 1,4-diketones with appropriate substituents.

Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halogenated thiophenes under palladium catalysis.

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of heterocyclic chemistry and reaction mechanisms.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored as a precursor for the synthesis of pharmaceutical compounds.

- Potential applications in drug discovery and development.

Industry:

- Used in the production of specialty chemicals and materials.

- Employed in the development of organic electronic materials, such as organic semiconductors.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-phenylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-5-phenylthiophene-2-carboxylic acid: Similar structure but with different substitution pattern.

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid: Contains a methylthio group instead of a methyl group .

Uniqueness:

- The specific substitution pattern of 5-Methyl-4-phenylthiophene-2-carboxylic acid imparts unique chemical and physical properties.

- Its reactivity and potential applications may differ from those of similar compounds due to the presence of the methyl and phenyl groups at specific positions.

Biologische Aktivität

5-Methyl-4-phenylthiophene-2-carboxylic acid (MPTCA) is an organic compound belonging to the thiophene family, characterized by a unique structure that includes a methyl group at the 5-position, a phenyl group at the 4-position, and a carboxylic acid group at the 2-position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

MPTCA has a molecular formula of CHOS and a molecular weight of 218.27 g/mol. The synthesis of MPTCA can be achieved through several methods, including:

- Paal-Knorr Synthesis : Involves cyclization of 1,4-diketones with sulfur sources.

- Suzuki-Miyaura Coupling : A method that couples boronic acids with halogenated thiophenes under palladium catalysis.

These synthetic routes enable the production of MPTCA in various conditions, impacting yield and purity.

Antimicrobial Properties

Recent studies have indicated that MPTCA exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that MPTCA could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

MPTCA has also been evaluated for its anti-inflammatory properties. In vitro studies using human cell lines have shown that MPTCA can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound appears to modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation.

Anticancer Activity

The anticancer potential of MPTCA has been explored in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The IC values for these cell lines are reported as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism underlying its anticancer activity may involve induction of apoptosis and cell cycle arrest.

The biological activity of MPTCA is largely attributed to its ability to interact with specific molecular targets within cells. The carboxylic acid group facilitates hydrogen bonding with biological molecules, enhancing its binding affinity to enzymes and receptors involved in various biochemical pathways. This interaction can lead to modulation of enzymatic activities and subsequent biological effects.

Case Studies

- Antimicrobial Study : A recent study assessed the efficacy of MPTCA against multidrug-resistant bacterial strains. The results indicated that MPTCA could effectively inhibit growth at lower concentrations compared to conventional antibiotics, suggesting its potential as an alternative therapy in treating resistant infections.

- Anti-inflammatory Research : In a controlled experiment involving human macrophages exposed to lipopolysaccharides (LPS), treatment with MPTCA resulted in a significant reduction in inflammatory markers compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.

- Cancer Cell Line Analysis : A detailed investigation into the effects of MPTCA on cancer cell proliferation revealed that it not only inhibited cell growth but also triggered apoptosis pathways, making it a candidate for further development as an anticancer agent.

Eigenschaften

IUPAC Name |

5-methyl-4-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-10(7-11(15-8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIRUPDZWDDHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356338 | |

| Record name | 5-methyl-4-phenyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62404-08-4 | |

| Record name | 5-methyl-4-phenyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.